Cas no 7060-82-4 (Phenothiazin-5-ium,3,7-bis(dimethylamino)-)

Phenothiazin-5-ium,3,7-bis(dimethylamino)- structure
7060-82-4 structure
Product Name:Phenothiazin-5-ium,3,7-bis(dimethylamino)-
CAS No:7060-82-4
MF:C16H18N3S
MW:284.399221897125
CID:580464
PubChem ID:4139
Update Time:2025-04-19

Phenothiazin-5-ium,3,7-bis(dimethylamino)- Chemical and Physical Properties

Names and Identifiers

    • Phenothiazin-5-ium,3,7-bis(dimethylamino)-
    • Methyleneblue cation
    • SCHEMBL109755
    • Methylthionine HCl
    • DNDI1417128
    • Methylthionine chloride
    • ZMZ79891ZH
    • DTXCID1027009
    • NCGC00159445-02
    • N-[7-(dimethylamino)-3H-phenothiazin-3-ylidene]-N-methylmethanaminium
    • Methylene Blue cation
    • Methylthioninium
    • AI3-52463
    • NSC215213
    • UNII-ZMZ79891ZH
    • 1001913-24-1
    • [7-(dimethylamino)phenothiazin-3-ylidene]-dimethyl-ammonium
    • CHEMBL191083
    • RBTBFTRPCNLSDE-UHFFFAOYSA-N
    • BDBM50434369
    • NCGC00167496-02
    • AKOS001482930
    • DTXSID3047009
    • CHEBI:43830
    • SBI-0206846.P001
    • NSC3089
    • methylene-blue
    • 7060-82-4
    • [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium
    • BDBM50241461
    • NCGC00167496-01
    • METHYLENE BLUE CHLORIDE HYDRATE
    • AB00443236_03
    • 3,7-bis(dimethylamino)phenothiazin-5-ium
    • Phenothiazin-5-ium, 3,7-bis(dimethylamino)-
    • 3,7-bis(dimethylamino)-phenothiazin-5-ium
    • NS00005759
    • CHEMBL405110
    • BRD-K16406336-311-01-2
    • NCGC00167496-03
    • cid_6099
    • METHYLTHIONINIUM [WHO-DD]
    • Q27097395
    • 7-(Dimethylamino)-N,N-dimethyl-3H-phenothiazin-3-iminium
    • DB08167
    • Inchi: 1S/C16H18N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10H,1-4H3/q+1
    • InChI Key: RBTBFTRPCNLSDE-UHFFFAOYSA-N
    • SMILES: S1C2C=C(C=CC=2N=C2C=C/C(/C=C12)=[N+](/C)\C)N(C)C

Computed Properties

  • Exact Mass: 284.12234
  • Monoisotopic Mass: 284.12214376g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.9Ų

Experimental Properties

  • PSA: 19.37
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